molecular formula C15H9ClO6 B13434970 Riccionidin a chloride

Riccionidin a chloride

Cat. No.: B13434970
M. Wt: 320.68 g/mol
InChI Key: CCNBMJFKLKNGLM-UHFFFAOYSA-N
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Description

Riccionidin A chloride is a naturally occurring anthocyanin-like compound found in liverworts, specifically in the species Marchantia polymorpha

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Riccionidin A chloride typically involves the condensation of suitable aldehydes and ketones. One reported method involves dissolving the aldehyde and ketone in acetic acid saturated with hydrochloric acid gas at 100°C, which initially forms the trans-chalcone. This intermediate then undergoes further reactions to yield this compound .

Industrial Production Methods: advancements in biotechnological methods, such as genetic engineering of liverworts, could potentially facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: Riccionidin A chloride undergoes various chemical reactions, including:

    Proton Transfer: This reaction involves the transfer of protons, affecting the compound’s charge and structure.

    Hydration: Addition of water molecules to the compound.

    Tautomerization: The compound can exist in multiple tautomeric forms, interconverting under different conditions.

    Cis-Trans Isomerization: The compound can switch between cis and trans forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tautomeric and isomeric forms of this compound, each with distinct chemical properties .

Scientific Research Applications

Riccionidin A chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Riccionidin A chloride involves its interaction with various molecular targets and pathways. It primarily acts as a pigment, absorbing light and undergoing structural changes that result in color variations. These changes are influenced by external stimuli such as pH, light, and temperature .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its extremely slow interconversion rate between flavylium cation and trans-chalcone compared to other similar compounds. This slow rate results in distinct stability and color properties, making it a valuable compound for studying pigment chemistry .

Properties

Molecular Formula

C15H9ClO6

Molecular Weight

320.68 g/mol

IUPAC Name

(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride

InChI

InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H

InChI Key

CCNBMJFKLKNGLM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-]

Origin of Product

United States

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